Furanoeudesma 1,3-diene

Description

Classification within Sesquiterpenoid Chemistry

Furanoeudesma-1,3-diene is classified as a sesquiterpenoid, a large class of 15-carbon (C15) terpenes. evitachem.commdpi.com More specifically, it belongs to the furanosesquiterpenoids, which are characterized by the presence of a furan (B31954) ring integrated into the sesquiterpene skeleton. evitachem.comresearchgate.net The structural foundation of this compound is the eudesmane (B1671778) framework, placing it within the eudesmane subgroup of sesquiterpenoids. researchgate.net The eudesmane skeleton is a bicyclic structure that, in this compound, is fused to a furan ring.

The chemical structure has been elucidated through spectroscopic analysis and confirmed by chemical synthesis. acs.org Its molecular formula is C15H18O. chemspider.com The systematic IUPAC name for the compound is (4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f] acs.orgbenzofuran. chemspider.com This nomenclature precisely describes the stereochemistry and arrangement of its fused ring system and substituents.

| Identifier | Value |

|---|---|

| Chemical Class | Sesquiterpenoid evitachem.com |

| Sub-class | Furanosesquiterpenoid mdpi.comresearchgate.net |

| Skeleton Type | Eudesmane researchgate.net |

| Molecular Formula | C15H18O |

| IUPAC Name | (4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f] acs.orgbenzofuran chemspider.com |

| CAS Number | 87605-93-4 evitachem.com |

Significance in Natural Product Research

Furanoeudesma-1,3-diene is a cornerstone of natural product research, primarily due to its status as a principal component of myrrh, the resin from trees of the genus Commiphora. nih.govscispace.com It is frequently one of the most abundant constituents in the essential oil extracted from Commiphora myrrha, alongside other related sesquiterpenoids like curzerene (B231402) and lindestrene. nih.govnih.govsums.ac.ir

Its significance is multifaceted:

Bioactivity: Research has demonstrated that Furanoeudesma-1,3-diene possesses notable biological properties. A key finding is its analgesic effect, which is attributed to its ability to bind to opioid receptors in the brain. acs.orgpherobase.com This provides a scientific basis for the historical use of myrrh as a pain reliever. acs.org Studies have also investigated its potential antiviral and anti-inflammatory activities. mdpi.comresearchgate.net

Aromatic Properties: Along with other volatile compounds, Furanoeudesma-1,3-diene is a major contributor to the characteristic, warm, and spicy aroma of myrrh. acs.orgscispace.com This makes it an important molecule in the fragrance industry and in aromatherapy. nih.gov

Chemotaxonomy: The relative concentration of Furanoeudesma-1,3-diene and other furanosesquiterpenes can serve as a chemical marker to differentiate between various Commiphora species. evitachem.comsums.ac.ir This is crucial for the proper identification and quality control of myrrh resin for commercial and research purposes.

The abundance of Furanoeudesma-1,3-diene can vary based on the geographical origin of the resin and the extraction method used.

| Reported Abundance (%) | Extraction/Analysis Method | Source |

|---|---|---|

| 50.0% | GC-MS | tandfonline.com |

| 41.4% | GC-MS | nih.gov |

| 31.1% | GC-MS | mdpi.com |

| 29.46-51.53% | GC-MS | sums.ac.ir |

| 18.84 g kg-1 (approx. 1.9%) | Standardized Extract (MyrLiq®) | nih.gov |

Historical Context of Research on Furanoeudesma-1,3-diene

While the use of myrrh dates back thousands of years, the scientific investigation of its chemical constituents is a more recent endeavor. acs.orgnih.gov The journey to understanding Furanoeudesma-1,3-diene began with the broader analysis of myrrh's essential oil.

1983: The compound was first identified as a major aroma component in the essential oil of myrrh (Commiphora molmol) by Carl Heinz Brieskorn and Pia Noble. acs.orgtandfonline.com Their work was pivotal in beginning to deconstruct the complex chemistry of myrrh.

1996: A significant milestone was achieved by Jose R. Pedro and his research group, who reported the stereoselective synthesis of Furanoeudesma-1,3-diene starting from santonin (B1680769). acs.org This not only provided a method for obtaining the pure compound but also definitively confirmed its chemical structure and stereochemistry, finding it to be identical to the natural product isolated from C. myrrha. acs.org

1996: In the same year, a team led by Piero Dolara published influential research demonstrating that Furanoeudesma-1,3-diene exhibits analgesic effects in mice. acs.org Crucially, they showed that the compound binds to central opioid receptors, providing the first mechanistic explanation for the pain-relieving properties attributed to myrrh since antiquity. acs.org

These foundational studies paved the way for further investigations into the compound's biological activities and its role within the complex phytochemical profile of Commiphora resins.

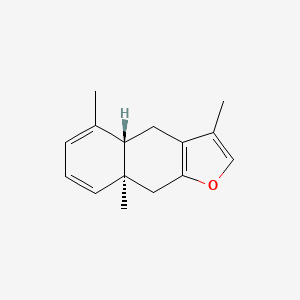

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h4-6,9,13H,7-8H2,1-3H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSAHAHDEVYCOC-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C[C@]2([C@H]1CC3=C(C2)OC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Advanced Isolation Methodologies

Botanical Sources and Distribution

Furanoeudesma-1,3-diene is primarily an oleo-gum resin constituent of trees belonging to the Commiphora genus (family Burseraceae). nih.govscispace.com The most significant source is Commiphora myrrha (Nees) Engl., also known by its synonym Commiphora molmol Engl., which is the producer of true myrrh. nih.govnih.gov The geographical distribution of these species is concentrated in the arid, tropical, and subtropical regions of northeastern Africa, including Somalia, Ethiopia, Djibouti, and northeastern Kenya, as well as on the Arabian Peninsula, particularly in Oman and Yemen. nih.govacs.org

While C. myrrha is the principal source, Furanoeudesma-1,3-diene has also been identified in other species of the genus, such as Commiphora holtziana. sums.ac.irmdpi.com Its presence and relative abundance are key markers in the chemotaxonomic differentiation of Commiphora species. For instance, its absence in Commiphora erythraea, the source of opopanax or bisabol myrrh, helps to distinguish it from true myrrh. mdpi.com

Table 1: Botanical Sources of Furanoeudesma-1,3-diene

| Botanical Name | Common Name | Family | Primary Distribution |

| Commiphora myrrha (syn. C. molmol) | True Myrrh | Burseraceae | Northeastern Africa, Arabian Peninsula |

| Commiphora holtziana | Burseraceae | Kenya |

Advanced Extraction and Purification Techniques from Natural Matrixes

The extraction of Furanoeudesma-1,3-diene from the resinous matrix of Commiphora species requires methods that can efficiently separate this lipophilic compound from the complex mixture of gums, polysaccharides, and other terpenoids.

A variety of organic solvents have been successfully employed to extract Furanoeudesma-1,3-diene from myrrh resin. The choice of solvent influences the yield and purity of the resulting extract. Common protocols include the use of methanol (B129727), ethanol (B145695), and hexane (B92381). researchgate.net For instance, a methanolic extract of Commiphora molmol resin was found to contain a significant concentration of Furanoeudesma-1,3-diene. researchgate.net Other documented solvent systems include aqueous ethanol (e.g., 85:15 ethanol:phosphate buffer), petroleum ether, and mixtures like acetone:hexane (1:1 v/v). scispace.comresearchgate.netnih.gov Hexane has been used to prepare extracts for comparative analysis with essential oils, showing a notable content of Furanoeudesma-1,3-diene. nih.gov

Following initial solvent extraction, chromatographic techniques are essential for the purification and isolation of Furanoeudesma-1,3-diene. Column chromatography using silica (B1680970) gel is a frequently cited method. scispace.com For example, an ethyl acetate (B1210297) extract of Commiphora guidottii resin was purified on a silica gel column to isolate active sesquiterpenoids. scispace.com Flash chromatography has also been utilized for the separation of compounds from chloroform (B151607) extracts of myrrh. upol.cz

High-Performance Liquid Chromatography (HPLC) is a critical tool for both the quantification and purification of Furanoeudesma-1,3-diene. HPLC coupled with a Diode-Array Detector (HPLC-DAD) allows for reliable quantification, avoiding the thermal degradation that can occur during GC analysis. nih.gov A study reported HPLC conditions for analyzing Furanoeudesma-1,3-diene using a gradient elution with acetonitrile (B52724) and water at a flow rate of 0.5 mL/min and a temperature of 30°C. mdpi.com Furthermore, a highly selective and sensitive HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the precise quantification of Furanoeudesma-1,3-diene alongside other characteristic compounds in Commiphora resins. nih.gov

Supercritical Fluid Extraction (SCFE) using carbon dioxide (CO2) has emerged as a superior method for obtaining high-quality extracts of myrrh. upol.cznootropicsdepot.com This technique is particularly advantageous because it operates at low temperatures, preserving heat-sensitive compounds like Furanoeudesma-1,3-diene that might otherwise degrade. nootropicsdepot.com SCFE with CO2 is an environmentally friendly process that leaves no solvent residues. theherbarie.com Extracts obtained through SCFE have been shown to contain a high percentage of furanodienes, including a significant amount of Furanoeudesma-1,3-diene. One analysis of an SCFE myrrh oil reported a Furanoeudesma-1,3-diene content of 26.2%. mdpi.comresearchgate.net

Chromatographic Separation Methods (e.g., Silica Gel Column Chromatography, HPLC)

Quantitative and Qualitative Analytical Characterization of Natural Extracts

The precise identification and quantification of Furanoeudesma-1,3-diene within complex natural extracts are predominantly achieved through gas chromatography-mass spectrometry.

GC-MS is the most common analytical tool for the chemical characterization of the volatile components of myrrh, including Furanoeudesma-1,3-diene. sums.ac.irnih.gov In numerous studies, Furanoeudesma-1,3-diene is consistently identified as a major constituent of the essential oil and various extracts of Commiphora myrrha. sums.ac.irnih.gov

Analyses have shown that its relative percentage can vary, but it often represents a substantial portion of the oil. For example, one study of C. myrrha essential oil reported Furanoeudesma-1,3-diene as the most abundant compound at 41.40%. nih.gov Another GC-MS analysis of a hexane extract and an essential oil of myrrh found Furanoeudesma-1,3-diene to be a major component in both, at 15.99% and 20.4%, respectively. nih.gov These analyses typically involve a capillary column (e.g., RTX-5MS) and a temperature program to separate the various volatile compounds before they are identified by their mass spectra and retention indices. nih.govleco.co.jp

Table 2: GC-MS Data for Furanoeudesma-1,3-diene in Commiphora myrrha Extracts

| Extract Type | Relative Abundance (%) of Furanoeudesma-1,3-diene | Other Major Compounds Identified | Reference |

| Essential Oil | 41.40 | Curzerene (B231402) (25.89%), Lindestrene (13.09%) | nih.gov |

| Essential Oil | 31.1 | Curzerene (23.1%), Lindestrene (11.9%) | mdpi.com |

| Essential Oil | 20.4 | 2-acetoxy-furano-diene (26.82%), Furano-eudesma-1,4-diene-6-one (17.59%) | nih.gov |

| Hexane Extract | 15.99 | Isofuranogermacrene (14.26%), Furanodiene (10.29%) | nih.gov |

| MyrLiq® Extract | 18.84 g kg⁻¹ | Curzerene (12.31 g kg⁻¹), Lindestrene (6.23 g kg⁻¹) | nih.gov |

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) Analysis

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a powerful and widely used analytical technique for the separation, identification, and quantification of phytochemicals, including sesquiterpenoids like Furanoeudesma-1,3-diene, from complex mixtures such as essential oils and plant extracts. researchgate.netmdpi.comnih.gov This method offers excellent separation capabilities and stability, making it a preferred choice for the quality control of medicinal plants and the analysis of their active constituents. researchgate.netmdpi.com

In the context of analyzing Furanoeudesma-1,3-diene, HPLC-DAD is employed to quantify its presence in extracts, often from the oleo-gum resin of Commiphora species, commonly known as myrrh. nih.govopenaccessjournals.com The technique is particularly valuable because it avoids the high temperatures used in Gas Chromatography (GC), which can cause thermal degradation of certain furanosesquiterpenes. For example, isofuranodiene (B1674272) is known to convert into curzerene via a Cope rearrangement during GC-MS analysis, which can lead to misleading quantification of the extract's composition. nih.gov HPLC analysis helps to circumvent this issue, providing a more accurate representation of the compound concentrations in the original sample. mdpi.comresearchgate.net

Research has focused on developing and optimizing HPLC-DAD methods for the efficient analysis of sesquiterpenoids. These methods often involve reversed-phase chromatography, typically using a C18 column, with a mobile phase consisting of a gradient mixture of an aqueous solution (sometimes with a formic acid modifier to improve peak shape) and an organic solvent like acetonitrile or methanol. mdpi.comnih.gov The Diode Array Detector allows for the monitoring of multiple wavelengths simultaneously, which aids in the identification and differentiation of co-eluting compounds based on their unique UV absorption spectra. nih.gov

A study investigating the components of Commiphora myrrha oil utilized HPLC analysis to determine the percentage of major sesquiterpenoids. mdpi.com The analysis confirmed Furanoeudesma-1,3-diene as the most abundant of the targeted compounds in their supercritical fluid-extracted oil. mdpi.com Another detailed quantitative analysis of C. myrrha essential oil by HPLC-DAD further solidified these findings, showing Furanoeudesma-1,3-diene to be the predominant furanosesquiterpene. nih.gov

The specific parameters for HPLC-DAD analysis are optimized for each compound to achieve the best separation and detection. For Furanoeudesma-1,3-diene, specific gradient elution programs, flow rates, and detection wavelengths have been established in scientific literature.

Detailed Research Findings from HPLC-DAD Analysis

The following tables summarize the conditions and results from various studies that have utilized HPLC-DAD for the analysis of Furanoeudesma-1,3-diene and related compounds in Commiphora myrrha extracts.

| Compound | Flow Rate (mL/min) | Column Temperature (°C) | Mobile Phase/Elution | Detection Wavelength (nm) | Retention Time (tR, min) | Source |

|---|---|---|---|---|---|---|

| Furanoeudesma-1,3-diene | 0.5 | 30 | Gradient: 0–15 min (80% Acetonitrile), 15–30 min (100% Acetonitrile) | 222 | 13.00 | mdpi.com |

| Furanodienone | 0.5 | 30 | Gradient: 0–10 min (50% Acetonitrile), 10–40 min (100% Acetonitrile) | 222 | 14.10 | mdpi.com |

| Curzerene | 0.5 | 18 | Isocratic: Acetonitrile 70% / Water 30% | 222 | 30.02 | mdpi.com |

| β-elemene | 1.0 | 18 | Isocratic: Acetonitrile 80% / Water 20% | 205 | 17.65 | mdpi.com |

| Compound | Concentration (g/100 g EO) | Source |

|---|---|---|

| Furanoeudesma-1,3-diene | 68.42 | nih.gov |

| Curzerene | 18.03 | nih.gov |

| Isofuranodiene | 7.40 | nih.gov |

Synthetic Strategies and Chemical Transformations

Total Synthesis Approaches

The complex structure of Furanoeudesma-1,3-diene, featuring a furan (B31954) ring fused to a decalin system, has prompted the development of various synthetic strategies.

A notable achievement in the synthesis of Furanoeudesma-1,3-diene is its stereoselective preparation from santonin (B1680769), a readily available natural product. acs.orgacs.org This approach allows for precise control over the stereochemistry of the final molecule. The synthesis begins with the transformation of santonin into a key intermediate, ketobutenolide. acs.orgnih.govresearchgate.net

The stereochemistry of the decalin ring system, whether cis or trans-fused, is a critical aspect of the synthesis. acs.org Researchers have successfully controlled the stereochemical outcome by carefully selecting reduction conditions. acs.orgnih.govresearchgate.net

Cis-Decalin System : Hydrogenation of the ketobutenolide intermediate over a palladium on carbon (Pd/C) catalyst, followed by treatment with acid, predominantly yields the cis-fused decalin system. acs.orgnih.govresearchgate.net

Trans-Decalin System : To obtain the trans-fused isomer, a more selective hydrogenation of a different double bond is performed using Wilkinson's catalyst, followed by reduction with sodium telluride hydride (NaTeH). acs.orgnih.govresearchgate.net

Once the desired decalin core is established, a series of further transformations are carried out to construct the furan ring, ultimately yielding Furanoeudesma-1,3-diene. acs.org This synthetic work was instrumental in revising the absolute stereochemistry of the naturally occurring compound. acs.orgnih.govresearchgate.net

Table 1: Stereoselective Reduction Methods for Decalin System Synthesis

| Target Decalin System | Catalyst/Reagents | Major Product | Reference |

| cis | 1. 5% Pd/C, H₂ 2. p-TsOH | cis-fused ketobutenolide (10) | acs.orgnih.govresearchgate.net |

| trans | 1. Wilkinson's catalyst, H₂ 2. NaTeH | trans-fused ketobutenolide (9) | acs.orgnih.govresearchgate.net |

While the synthesis from santonin is well-established, research has explored other potential routes to Furanoeudesma-1,3-diene and related structures. One such mentioned method involves the hydroxymethylation of carboxylic acids or aldehydes. However, detailed, peer-reviewed studies on the specific conditions, catalysts, and yields for the synthesis of Furanoeudesma-1,3-diene via this pathway are not extensively documented in the available literature. Further investigations are needed to establish the viability and efficiency of such alternative synthetic strategies.

Stereoselective Synthesis from Precursor Compounds (e.g., Santonin)

Chemical Reactivity and Derivatization

Furanoeudesma-1,3-diene's structure, containing a conjugated diene system and a furan ring, allows it to participate in a variety of chemical reactions. These reactions are crucial for creating derivatives with potentially enhanced or modified properties. evitachem.com

The furan ring and the diene system in Furanoeudesma-1,3-diene are susceptible to oxidation. Treatment with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of various oxidized derivatives. evitachem.com The specific products formed would depend on the reaction conditions and the strength of the oxidizing agent used.

Catalytic hydrogenation is a common method to reduce the double bonds present in Furanoeudesma-1,3-diene. evitachem.com This reaction typically employs a metal catalyst, such as palladium or platinum, in the presence of hydrogen gas. The hydrogenation process can lead to the saturation of the diene system, resulting in a more saturated eudesmane (B1671778) core. The selectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. acs.org

The furan ring in Furanoeudesma-1,3-diene, being an electron-rich aromatic system, can undergo electrophilic substitution reactions. These reactions involve the replacement of a hydrogen atom on the furan ring with an electrophile. Such transformations can be facilitated in the presence of acidic or basic catalysts, leading to a variety of substituted derivatives. evitachem.com The position of substitution on the furan ring would be directed by the existing substituents on the molecule.

Table 2: Summary of Key Chemical Reactions

| Reaction Type | Reagents | Potential Products | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | Oxidized derivatives | evitachem.com |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | Saturated eudesmane derivatives | evitachem.com |

| Electrophilic Substitution | Electrophiles with acid/base catalysts | Substituted furan derivatives | evitachem.com |

Cyclopropanation and Rearrangement Pathways

The unique structure of furanoeudesma-1,3-diene, featuring both a conjugated diene system and an electron-rich furan ring, presents a rich landscape for chemical transformations, including cyclopropanation and various rearrangement reactions. While direct studies on the cyclopropanation of furanoeudesma-1,3-diene are not extensively documented, the reactivity of its constituent furan and diene moieties has been explored in related systems, providing insights into potential synthetic pathways.

The furan ring is a known substrate for cyclopropanation reactions, typically reacting with metal carbenoids generated from diazo compounds. wikipedia.org These reactions are often catalyzed by transition metals, with rhodium(II) and copper(I) complexes being particularly effective. wikipedia.orgacs.org For instance, rhodium(II)-catalyzed reactions of furans with acceptor diazo esters have been shown to produce monocyclopropanated adducts in a highly diastereoselective manner. acs.org The use of chiral rhodium catalysts, such as Rh₂(S-DOSP)₄ or Rh₂(S-TCPTTL)₄, can achieve high enantioselectivity in the cyclopropanation of furan with diazoacetates. acs.org Another approach involves the use of cyclopropenes as vinyl carbene precursors in the presence of catalysts like zinc chloride (ZnCl₂) or dirhodium tetraacetate [Rh₂(OAc)₄] to cyclopropanate dienes, including furan. beilstein-journals.orgbeilstein-journals.org The choice of catalyst can be critical; while ZnCl₂ effectively catalyzes the cyclopropanation of furan with cyclopropenes, [Rh₂(OAc)₄] may lead to complex mixtures, and gold(I) catalysts can promote ring-opening of the intermediate cyclopropane (B1198618). beilstein-journals.orgacs.org

Table 1: Catalysts and Conditions for Cyclopropanation of Furan and Related Dienes

| Catalyst System | Carbene Source | Substrate | Key Findings | Citations |

| Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Diazocarbonyl compounds | Olefins, Furans | Broad applicability for cyclopropanation. wikipedia.org | wikipedia.org |

| Chiral Rhodium(II) catalysts (e.g., Rh₂(S-TCPTTL)₄) | Ethyl diazoacetate | Furan | High yield (86%) and enantioselectivity (96% ee) for cyclopropane formation. acs.org | acs.org |

| Copper(I) with chiral bis(oxazoline) ligands | Diazo esters | Furans | Catalyzes asymmetric cyclopropanation, providing access to precursors for natural products. acs.org | acs.org |

| Zinc Chloride (ZnCl₂) | Cyclopropenes | Furan | Yields diastereomerically pure endo-oxabicycles. beilstein-journals.org | beilstein-journals.org |

| Dirhodium tetraacetate [Rh₂(OAc)₄] | Cyclopropenes | Furan | Can lead to complex reaction mixtures. beilstein-journals.org | beilstein-journals.org |

Rearrangement pathways are also significant in the chemistry of eudesmane sesquiterpenoids. Acid-catalyzed rearrangements are common and can lead to a variety of sesquiterpene skeletons through carbocation intermediates. jst.go.jpnih.gov For example, studies on hinesol, a related sesquiterpenoid, have shown that its epoxide derivatives undergo acid-catalyzed rearrangement to yield eudesmane structures. jst.go.jp Germacrene D, a potential biosynthetic precursor to many sesquiterpenes, undergoes acid-catalyzed rearrangements to form products with eudesmane (selinane), cadinane, and other skeletons. nih.gov

In the context of furanoeudesma-1,3-diene synthesis, rearrangement reactions play a crucial role in establishing the desired stereochemistry. The stereoselective synthesis from santonin, a sesquiterpene lactone, utilizes reaction conditions that control the stereochemistry of the decalin ring system. acs.org For instance, hydrogenation of a key intermediate over a palladium on carbon (Pd/C) catalyst followed by acidic treatment leads preferentially to the cis-fused decalin system, indicative of an isomerization or rearrangement process. acs.org Pericyclic reactions, such as the Cope rearrangement, are also relevant, as demonstrated by the thermal conversion of germacrolides (containing a 10-membered ring) into elemane and eudesmane derivatives. rsc.org These findings suggest that furanoeudesma-1,3-diene could potentially undergo skeletal rearrangements under thermal or acidic conditions to yield other sesquiterpenoid structures.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of furanoeudesma-1,3-diene is a key area of research for exploring structure-activity relationships. The most prominent synthetic work is the stereoselective total synthesis from santonin, which not only confirmed the absolute stereochemistry of the natural product but also provided a route to its stereoisomers. acs.orgupol.cz

This synthetic sequence begins with ketobutenolide 3, which is readily derived from santonin. acs.org The stereochemistry at the C4-C5 bond, which determines the decalin ring fusion, can be controlled through selective reduction methods. This allows for the synthesis of both cis- and trans-decalin analogues. acs.org

Key Synthetic Steps to Eudesmane Analogues:

trans-Decalin Analogue: Selective hydrogenation of the C1-C2 double bond in intermediate 3 using Wilkinson's catalyst, followed by reduction with sodium tellurohydride (NaTeH), yields the trans-fused decalin system 9 as the major product. acs.org

cis-Decalin Analogue: Hydrogenation of intermediate 3 over Pd/C, followed by treatment with acid, results in the cis-fused decalin isomer 10 . acs.org

These isomers (9 and 10 ) serve as advanced intermediates that can be converted into different furanoeudesmane analogues, demonstrating a versatile strategy for accessing structurally diverse compounds. acs.org The optical rotation and circular dichroism measurements of the synthetic products ultimately led to the revision of the stereochemistry of the naturally occurring furanoeudesma-1,3-diene to its enantiomeric form. acs.org

Furthermore, the reactivity of the furanoeudesma-1,3-diene scaffold allows for the creation of various derivatives through chemical transformations such as oxidation, reduction, and substitution.

Oxidation: Reagents like potassium permanganate can be used to form oxidized derivatives.

Reduction: Catalytic hydrogenation can saturate the double bonds to yield reduced compounds.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the molecule.

These transformations provide a toolbox for generating a library of derivatives for further scientific investigation.

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

The molecular structure of Furanoeudesma-1,3-diene has been elucidated using a variety of spectroscopic methods, providing detailed insights into its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of Furanoeudesma-1,3-diene. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the atoms within the molecule. semanticscholar.orguni-regensburg.de The data reveals the presence of methyl groups, olefinic protons, and carbons characteristic of the furan (B31954) and eudesmane (B1671778) moieties. uni-regensburg.denih.gov

Table 1: ¹H and ¹³C NMR Data for Furanoeudesma-1,3-diene

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) |

| 1 | 5.72 (d) | 135.0 |

| 2 | 5.86 (dd) | 123.7 |

| 3 | 5.79 (m) | 120.9 |

| 4 | 135.8 | |

| 5 | 2.87 (brd) | 44.3 |

| 6 | 2.54/2.96 (ddd/dd) | 21.3 |

| 7 | 148.5 | |

| 8 | 147.9 | |

| 9 | 5.77 (s) | 117.7 |

| 10 | 37.8 | |

| 11 | 121.1 | |

| 12 | 171.2 | |

| 13 | 1.93 (brs) | 8.6 |

| 14 | 1.02 (s) | 17.9 |

| 15 | 1.90 (brs) | 20.0 |

Data sourced from studies on sesquiterpenoids isolated from Myrrh. uni-regensburg.de

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Furanoeudesma-1,3-diene. mdpi.comnih.govcolab.ws High-resolution mass spectrometry (HRESIMS) has been used to determine the exact molecular formula, which is C15H18O. nih.govguidechem.com The fragmentation pattern observed in the mass spectrum is characteristic of the furanosesquiterpene structure and aids in its identification. colab.ws

Table 2: Mass Spectrometry Data for Furanoeudesma-1,3-diene

| Property | Value | Source |

| Molecular Formula | C15H18O | nih.govguidechem.comnih.gov |

| Molecular Weight | 214.308 g/mol | guidechem.com |

| Exact Mass | 214.135765193 Da | guidechem.comnih.gov |

| Key Fragmentation Ions | Not explicitly detailed in the provided search results. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in Furanoeudesma-1,3-diene. nih.govresearchgate.net The IR spectrum shows characteristic absorption bands that confirm the presence of the furan ring and the hydrocarbon backbone. electrochemsci.orgscispace.com

Table 3: Infrared (IR) Spectroscopy Data for Furanoeudesma-1,3-diene

| Wavenumber (cm⁻¹) | Functional Group |

| Not explicitly detailed in the provided search results. | Furan ring, C-H bonds |

Specific absorption bands were not detailed in the provided search results, but the technique was cited as being used for characterization. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a crucial technique for investigating the stereochemistry of chiral molecules like Furanoeudesma-1,3-diene. mdpi.com The CD spectrum provides information about the absolute configuration of the molecule by measuring the differential absorption of left and right circularly polarized light. upol.cz Studies have utilized CD spectroscopy, sometimes in conjunction with computational methods, to determine the absolute stereochemistry of furanogermacranes from myrrh. upol.cz The stereochemistry of natural Furanoeudesma-1,3-diene was revised to its enantiomeric form based on optical rotation and circular dichroism measurements.

Determination of Absolute Stereochemistry

The absolute stereochemistry of Furanoeudesma-1,3-diene has been a subject of investigation, with initial assignments being revised based on further evidence. Stereoselective synthesis starting from santonin (B1680769) was instrumental in establishing the absolute configuration of the natural product. upol.cz This synthetic approach, combined with chiroptical data from circular dichroism, led to the correction of the previously reported stereochemistry to its enantiomer. The IUPAC name, reflecting the correct stereochemistry, is (4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f]benzofuran.

Computational Approaches for Conformational and Electronic Structure Analysis

Computational methods play a significant role in understanding the three-dimensional structure and electronic properties of Furanoeudesma-1,3-diene. acs.orgmdpi.com Molecular dynamics simulations and other computational models have been used to explore the conformational flexibility of the molecule. These studies help to predict the most stable conformations and provide theoretical data, such as NMR coupling constants, that can be compared with experimental results. Molecular docking studies have also been performed to investigate the interaction of Furanoeudesma-1,3-diene with biological targets. mdpi.com

Investigation of Biological Activities in Research Models

Analgesic Activity Investigations

The pain-relieving properties of Furanoeudesma-1,3-diene have been a significant area of study, with research exploring its mechanisms of action within the central nervous system and its efficacy in animal models.

Modulation of Opioid Receptors and Pain Pathways in Central Nervous System Models

Studies have indicated that Furanoeudesma-1,3-diene exerts its analgesic effects through interaction with opioid receptors in the brain. evitachem.comacs.org Research has shown that this compound, along with other constituents of myrrh, binds to opioid receptors in brain membranes. acs.org This interaction is believed to inhibit the transmission of pain signals. evitachem.com Specifically, the mu (µ) opioid receptors have been identified as a target for Furanoeudesma-1,3-diene. calliero.it The analgesic effect of this compound was found to be completely reversed by the administration of naloxone (B1662785), an opioid receptor antagonist, which confirms the involvement of the opioid system in its mechanism of action. evitachem.comacs.org This finding provides a scientific basis for the traditional use of myrrh as a pain reliever. acs.org

Evaluation in In Vivo Analgesia Models (e.g., Mice Studies)

The analgesic potential of Furanoeudesma-1,3-diene has been demonstrated in in vivo studies using mice. acs.orgopenaccessjournals.com In one such study, the compound was shown to increase the latency of the pain response, suggesting its effectiveness in pain relief through the modulation of central nervous system pathways. Another study reported that Furanoeudesma-1,3-diene, as a major component of myrrh, exhibits analgesic activity in mice. openaccessjournals.com These findings in animal models corroborate the compound's interaction with opioid receptors and support its potential as an analgesic agent. acs.org

Anti-inflammatory Effects

Furanoeudesma-1,3-diene has also been investigated for its anti-inflammatory properties, with studies focusing on its ability to modulate oxidative stress and key inflammatory pathways.

Modulation of Oxidative Stress Pathways

Research suggests that Furanoeudesma-1,3-diene plays a role in modulating oxidative stress. hadassahhealingoils.com It interacts with molecular targets involved in oxidative stress, which may contribute to its therapeutic benefits. Molecular docking analyses have confirmed that Furanoeudesma-1,3-diene can interact with catalase and superoxide (B77818) dismutase, enzymes crucial in the management of oxidative stress. mdpi.comresearchgate.net By neutralizing free radicals, compounds like Furanoeudesma-1,3-diene can help reduce the cellular damage caused by oxidative stress. hadassahhealingoils.com

Impact on Inflammatory Mediators and Signaling Pathways

The anti-inflammatory activity of Furanoeudesma-1,3-diene is linked to its ability to modulate various inflammatory mediators and signaling pathways. hadassahhealingoils.combiohealth.it It has been reported to inhibit pro-inflammatory mediators such as prostaglandins. hadassahhealingoils.com Research has shown that myrrh extract, containing Furanoeudesma-1,3-diene, can inhibit the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). biohealth.it Furthermore, it has been found to block proteins involved in the inflammatory process, such as cyclooxygenase (COX), and inhibit the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-kB) signaling pathways. hadassahhealingoils.combiohealth.itmdpi.com In one study, Furanoeudesma-1,3-diene demonstrated a moderate inhibitory effect on Intercellular Adhesion Molecule-1 (ICAM-1), an important molecule in inflammatory processes, with an IC50 value of 46.3 µM. mdpi.com Another study determined an IC50 of 46.0 µM for its effect on NO production in LPS-stimulated macrophages. researchgate.netresearchgate.net

Antimicrobial Activity Studies

Investigations into the antimicrobial properties of Furanoeudesma-1,3-diene have revealed its potential against various pathogens. Extracts of myrrh containing this compound have demonstrated bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa. d-nb.info Essential oils rich in Furanoeudesma-1,3-diene have shown over 99% killing efficacy against these bacteria.

In terms of antifungal activity, myrrh oil, with Furanoeudesma-1,3-diene as a major component, has shown inhibitory effects against several dermatophytes, including Trichophyton rubrum, T. mentagrophytes, Microsporum canis, M. gypseum, and T. verrucosum. nih.govtandfonline.com The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for myrrh oil against these fungi ranged from 25-100 µg/mL and 25-200 µg/mL, respectively. nih.govtandfonline.com Studies have also demonstrated its effectiveness against plant pathogenic and post-harvest fungi like Aspergillus flavus, Cladosporium sp., Fusarium oxysporum, and F. solani. researchgate.netksu.edu.sa Additionally, research has pointed to the potential of myrrh extracts containing Furanoeudesma-1,3-diene against pathogenic Candida species. aaem.pl

Interactive Data Tables

Table 1: Analgesic Activity of Furanoeudesma-1,3-diene

| Research Model | Mechanism/Observation | Key Findings | References |

|---|---|---|---|

| Central Nervous System (Brain Membranes) | Binds to opioid receptors, particularly mu (µ) receptors. | Analgesic effect reversed by naloxone, confirming opioid pathway involvement. | evitachem.comacs.orgcalliero.it |

Table 2: Anti-inflammatory and Antioxidant Activity of Furanoeudesma-1,3-diene

| Activity | Target/Pathway | Observed Effect | References |

|---|---|---|---|

| Antioxidant | Catalase, Superoxide Dismutase | Interacts with key antioxidant enzymes to mitigate oxidative stress. | hadassahhealingoils.commdpi.comresearchgate.net |

Table 3: Antimicrobial Activity of Myrrh Oil (containing Furanoeudesma-1,3-diene)

| Pathogen Type | Example Species | Activity | References |

|---|---|---|---|

| Bacteria | Staphylococcus aureus, Pseudomonas aeruginosa | Bactericidal | d-nb.info |

| Fungi (Dermatophytes) | Trichophyton spp., Microsporum spp. | Antifungal (MIC: 25-100 µg/mL; MFC: 25-200 µg/mL) | nih.govtandfonline.com |

| Fungi (Plant Pathogens) | Aspergillus flavus, Fusarium spp. | Antifungal | researchgate.netksu.edu.sa |

Antibacterial Efficacy (e.g., Staphylococcus aureus)

Furanoeudesma-1,3-diene is a significant component of myrrh extracts that have been investigated for their antibacterial properties. Methanolic extracts of Commiphora molmol resin, which feature Furanoeudesma-1,3-diene as a primary terpenoid, have demonstrated broad-spectrum antibacterial activity against various airborne bacteria. researchgate.netmdpi.com Research has indicated that myrrh possesses antimicrobial effects against pathogens including Staphylococcus aureus. mdpi.com

The compound is found in high concentrations in essential oils used in these studies; for instance, one analysis identified Furanoeudesma-1,3-diene constituting 33.7% of a Commiphora molmol essential oil with documented antimicrobial activity. mdpi.com Similarly, a hexane (B92381) extract of myrrh contained 15.99% Furanoeudesma-1,3-diene and showed bactericidal effects. nih.gov While many sesquiterpenoids isolated from myrrh have shown potent growth inhibition against pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 256 µg/ml, specific MIC values for pure Furanoeudesma-1,3-diene are not always singled out in these broader studies. nih.govresearchgate.net It is also noteworthy that in at least one study, Staphylococcus aureus was not found to be sensitive to the specific myrrh extracts tested, indicating that activity can vary based on the extract's composition and the bacterial strain. researchgate.net

Table 1: Antibacterial Activity Associated with Furanoeudesma-1,3-diene Containing Extracts

| Extract Source | Target Organism | Key Findings |

| Commiphora molmol Methanolic Extract | Airborne Bacteria | Showed broad antibacterial activity. researchgate.netmdpi.com |

| Commiphora molmol Essential Oil | General Pathogens | Documented antimicrobial properties; contained 33.7% Furanoeudesma-1,3-diene. mdpi.com |

| Myrrh Hexane Extract | Staphylococcus aureus | Extract containing 15.99% Furanoeudesma-1,3-diene showed bactericidal activity. nih.gov |

| Myrrh Extracts | Staphylococcus aureus | Some studies report activity, while others found no sensitivity, indicating variable efficacy. researchgate.net |

Antifungal Efficacy (e.g., Candida species, Dermatophytes)

The antifungal potential of Furanoeudesma-1,3-diene has been prominently demonstrated in studies on dermatophytes, the fungi responsible for common skin infections. In an evaluation of Commiphora molmol essential oil, Furanoeudesma-1,3-diene was the most abundant component, making up 50.0% of the oil. tandfonline.comtandfonline.com This essential oil exhibited significant inhibitory effects against a range of dermatophytes, with inhibition rates between 43.1% and 61.6%. tandfonline.comtandfonline.comnih.gov The oil showed the strongest activity against Microsporum gypseum (61.6% inhibition) and Trichophyton verrucosum (57.6% inhibition). tandfonline.com

The study determined the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the essential oil against several species. The MIC values ranged from 25 to 100 µg/mL, and the MFC values were between 25 and 200 µg/mL, underscoring a potent antifungal action. tandfonline.comtandfonline.comnih.gov In contrast, an ethanol (B145695) extract of myrrh, which contained different primary components, showed significantly lower antifungal activity. tandfonline.comnih.gov Additionally, other research has noted that myrrh extracts display high antifungal activity against Candida albicans. researchgate.net

Table 2: Antifungal Efficacy of Commiphora molmol Essential Oil (50.0% Furanoeudesma-1,3-diene)

| Dermatophyte Species | MIC (µg/mL) | MFC (µg/mL) |

| Trichophyton rubrum | 100 | 200 |

| Trichophyton mentagrophytes | 50 | 100 |

| Microsporum canis | 50 | 50 |

| Microsporum gypseum | 25 | 25 |

| Trichophyton verrucosum | 25 | 50 |

| Data sourced from Mahboubi & Kashani, 2015. tandfonline.comtandfonline.comnih.gov |

Antiparasitic Investigations

Research into the antiparasitic properties of myrrh components has identified Furanoeudesma-1,3-diene as a compound of interest. mdpi.com Historically, myrrh has been used against various parasites, and modern studies have investigated its efficacy against trematode infections like Schistosoma mansoni and protozoans such as T. vaginalis. nih.gov

More specific research focusing on individual compounds has highlighted the larvicidal potential of Furanoeudesma-1,3-diene. In a study assessing its effect on mosquito vectors, pure Furanoeudesma-1,3-diene was the most effective among tested furanosesquiterpenes against the larvae of Aedes aegypti, the yellow fever mosquito. d-nb.info The compound demonstrated significant potency, achieving a median lethal concentration (LC50) of 3.28 µg/mL. d-nb.info

Table 3: Antiparasitic Activity of Pure Furanoeudesma-1,3-diene

| Target Organism | Research Model | Finding (LC50) |

| Aedes aegypti (larvae) | Larvicidal Assay | 3.28 µg/mL |

| Data sourced from Spinozzi et al., 2025. d-nb.info |

Antiviral Activity Assessments (e.g., H1N1 Influenza Virus)

Furanoeudesma-1,3-diene has been a key subject in the evaluation of myrrh's antiviral capabilities, particularly against the H1N1 influenza virus. researchgate.net A methanolic extract of Commiphora molmol resin, in which Furanoeudesma-1,3-diene and curzerene (B231402) were the main terpenoids, was found to inhibit 81.2% of H1N1 viral RNA. researchgate.netmdpi.compreprints.org

Studies on the pure compound confirmed its concentration-dependent antiviral action. researchgate.net Research indicates that a concentration of 50 µg/mL of Furanoeudesma-1,3-diene can inhibit over 50% of viral RNA. preprints.org The proposed mechanisms for this antiviral effect include interference with factors on the plasma membrane, disruption of viral attachment to host cells, and interference with cell penetration. mdpi.compreprints.org Other reports corroborate that myrrh essential oil can act against the H1N1 virus by directly inactivating free viral particles and disrupting the structure of the virion envelope. nih.gov

Table 4: Antiviral Activity of Furanoeudesma-1,3-diene Against H1N1 Influenza Virus

| Compound/Extract | Concentration | % Viral RNA Inhibition |

| Methanolic Myrrh Resin Extract | Not specified | 81.2% |

| Furanoeudesma-1,3-diene | 50 µg/mL | >50% |

| Furanoeudesma-1,3-diene | 70 µg/mL | >50% |

| Curzerene | 70 µg/mL | >50% |

| Data sourced from a 2023 study on Commiphora molmol extracts. researchgate.netpreprints.org |

Antineoplastic and Cytotoxic Activity Studies in Cellular Models (e.g., HeLa Cells)

The cytotoxic activity of myrrh extracts and their components, including Furanoeudesma-1,3-diene, has been explored in various cancer cell lines. mdpi.comuni-regensburg.de A 50% methanol (B129727) extract of Commiphora myrrha resin demonstrated substantial cytotoxicity against human cervical cancer (HeLa) cells, with a half-maximal inhibitory concentration (IC50) of 29.41 µg/mL. mdpi.com Notably, this extract showed high selectivity, as it was non-cytotoxic to normal WI-38 cells (IC50 > 100 µg/mL), resulting in a favorable selectivity index of 3.40 for HeLa cells. mdpi.com Aqueous extracts of myrrh have also been shown to induce a concentration-dependent decrease in the viability of HeLa cells through mechanisms involving apoptosis and autophagy. bioline.org.br

Table 5: Cytotoxic Activity of Commiphora myrrha Extract on Cellular Models

| Cell Line | Extract Type | IC50 Value (µg/mL) |

| HeLa (Cervical Cancer) | 50% Methanol Extract | 29.41 |

| HepG-2 (Liver Cancer) | 50% Methanol Extract | 39.73 |

| WI-38 (Normal Lung Fibroblast) | 50% Methanol Extract | > 100 |

| Data sourced from Al-Mekhlafi et al., 2024. mdpi.com |

Antioxidant Activity Evaluations

The antioxidant potential of extracts containing Furanoeudesma-1,3-diene has been assessed in several studies, often linking this activity to its other therapeutic effects. researchgate.net Resin extracts from C. myrrha have demonstrated significant antioxidant capacity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.gov One study reported an IC50 value of 26.86 mg/L for a resin extract, with a total radical scavenging activity of 75.06%. nih.govresearchgate.net

However, the antioxidant activity is not always consistently attributed to the same compounds across different studies. For instance, some research identified other furanosesquiterpenoids, such as 2-methoxy-furanogermacren-6-one and myrrhone, as having notable DPPH scavenging potential, while another study reported that essential oils rich in different terpenes showed potent antioxidant effects in a sunflower oil model but had negative results in a DPPH assay. nih.gov This suggests that the antioxidant capacity can be highly dependent on the specific composition of the extract and the evaluation method used. The antioxidant action of terpenoids like Furanoeudesma-1,3-diene is also considered a potential mechanism contributing to their antiviral effects. preprints.org

Table 6: Antioxidant Activity of Commiphora myrrha Resin Extract

| Assay | Finding |

| DPPH Radical Scavenging | IC50 of 26.86 mg/L |

| Radical Scavenging Percentage | 75.06% |

| Data sourced from Al-Mekhlafi et al., 2024. nih.govresearchgate.net |

Mechanistic Elucidation at Molecular and Cellular Levels

Receptor Binding Studies (e.g., Opioid Delta Receptors)

Furanoeudesma-1,3-diene has been identified as a significant bioactive compound that interacts with central nervous system pathways, primarily through its binding to opioid receptors. acs.org Research has specifically highlighted its affinity for opioid delta receptors, which are crucial in modulating pain signals. evitachem.comsmolecule.comblogsky.com This interaction is believed to be the primary mechanism behind the analgesic properties attributed to myrrh, the natural resin from which Furanoeudesma-1,3-diene is often extracted. evitachem.comresearchgate.net

Studies have demonstrated that the analgesic effects induced by Furanoeudesma-1,3-diene can be reversed by the administration of naloxone (B1662785), a well-known opioid antagonist. acs.orgsmolecule.comresearchgate.net This finding provides strong evidence for the compound's direct engagement with opioid receptor pathways to produce its pain-relieving effects. evitachem.comsmolecule.com The binding of Furanoeudesma-1,3-diene to these receptors leads to the inhibition of pain signal transmission. evitachem.com This specific binding affinity helps to distinguish it from other sesquiterpenes that may not exhibit similar analgesic activities. smolecule.com

| Target Receptor | Observed Effect | Confirmation Method | Reference |

|---|---|---|---|

| Opioid Receptors (general) | Binds to receptors in brain membranes, leading to analgesic effects. | Reversal of analgesia by naloxone administration in mice. | acs.org |

| Opioid Delta Receptors | Inhibits pain signal transmission. | In vitro binding assays and naloxone reversal. | evitachem.comsmolecule.com |

Cellular Signaling Pathway Modulation (e.g., Inflammation, Oxidative Stress)

Furanoeudesma-1,3-diene demonstrates significant modulatory effects on cellular signaling pathways associated with inflammation and oxidative stress. smolecule.com Its anti-inflammatory properties are attributed to its interaction with multiple molecular targets within inflammatory cascades. researchgate.net Research indicates that myrrh extracts containing Furanoeudesma-1,3-diene can influence inflammatory targets such as cyclooxygenase (COX), nitric oxide (NO) formation, reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPK). researchgate.netresearchgate.net For instance, Furanoeudesma-1,3-diene was identified as a reference substance in a study evaluating the anti-inflammatory effects of compounds from Commiphora myrrha, with a determined IC50 of 46.0 µM for the inhibition of NO production in LPS-stimulated macrophages. researchgate.netresearchgate.net

In addition to its anti-inflammatory actions, Furanoeudesma-1,3-diene plays a role in modulating pathways related to oxidative stress. nih.govnih.gov Molecular docking studies have confirmed that it can interact with key antioxidant enzymes like catalase and superoxide (B77818) dismutase. mdpi.comdntb.gov.uaresearchgate.net This interaction suggests a potential to mitigate cellular damage caused by oxidative processes. The compound's ability to influence these pathways highlights its potential as a therapeutic agent for conditions characterized by inflammation and oxidative stress. smolecule.comresearchgate.net

| Pathway | Modulated Target | Observed Effect | Reference |

|---|---|---|---|

| Inflammation | NF-κB, MAPK, COX, NO, TNF-α | Inhibition of inflammatory mediators. | researchgate.netresearchgate.net |

| Inflammation | NO production in RAW 264.7 macrophages | Inhibition with an IC50 of 46.0 µM. | researchgate.netresearchgate.net |

| Oxidative Stress | Catalase, Superoxide Dismutase | Interaction confirmed by molecular docking. | mdpi.comdntb.gov.uaresearchgate.net |

Interaction with Biological Targets

Beyond its well-documented interaction with opioid receptors and inflammatory pathways, Furanoeudesma-1,3-diene has been shown to interact with other significant biological targets. In silico molecular docking analyses have revealed its potential to bind to a variety of proteins, suggesting a broader range of biological activities.

Notably, studies have demonstrated a remarkable interaction between Furanoeudesma-1,3-diene and the SARS-CoV-2 spike protein S. mdpi.comdntb.gov.ua This finding points towards potential antiviral applications that warrant further investigation. Additionally, the compound has been identified as a ligand for enzymes involved in oxidative stress, such as catalase and superoxide dismutase. mdpi.comdntb.gov.uaresearchgate.net Further computational studies have also explored its interaction with Prostaglandin G/H synthase 2, an enzyme central to the inflammatory response. nih.gov These interactions underscore the compound's multi-target nature and its potential to influence a diverse set of physiological and pathological processes.

| Biological Target | Method of Study | Significance | Reference |

|---|---|---|---|

| Catalase | Molecular Docking | Role in modulating oxidative stress. | mdpi.comdntb.gov.uaresearchgate.net |

| Superoxide Dismutase | Molecular Docking | Role in antioxidant defense. | mdpi.comdntb.gov.uaresearchgate.net |

| SARS-CoV-2 Spike Protein S | Molecular Docking | Potential antiviral activity. | mdpi.comdntb.gov.ua |

| Prostaglandin G/H synthase 2 (COX-2) | Computational Analysis | Potential anti-inflammatory mechanism. | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Structural Modifications on Biological Potency

The biological potency of Furanoeudesma-1,3-diene and related furanosesquiterpenoids is highly dependent on their specific structural features. Modifications to the core eudesmane (B1671778) skeleton, the furan (B31954) ring, and its substituents can lead to significant changes in activity.

Research comparing various sesquiterpenes from Commiphora myrrha has revealed that despite structural similarities, biological activity can vary greatly. mdpi.com For instance, in an assay measuring the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1), an important target in inflammatory diseases, Furanoeudesma-1,3-diene demonstrated a concentration-dependent effect with a half-maximal inhibitory concentration (IC50) of 46.3 µM. mdpi.comresearchgate.net Another structurally similar sesquiterpene, compound 7, exhibited comparable potency with an IC50 of 44.8 µM. mdpi.comresearchgate.net However, many other related sesquiterpenes from the same source showed little to no activity. mdpi.com

The arrangement of functional groups around the furan ring is particularly crucial. Curzerenone, another furanosesquiterpenoid, was found to be inactive in the ICAM-1 assay. mdpi.com This lack of activity is attributed to its carbonyl group being located adjacent to the furan ring, which hinders its accessibility for a Michael-like addition, a potential mechanism of action for other active compounds. mdpi.com

Substitutions on the main skeleton also play a significant role. Studies on other furanosesquiterpenoids, such as 2-methoxyfuranodiene (CM-1) and 2-acetoxyfuranodiene (CM-2), have highlighted their potent cytotoxic and antibacterial activities. nih.govnih.gov These findings suggest that the addition of methoxy (B1213986) and acetoxy groups can enhance specific biological properties. Furthermore, some SAR studies have noted that the number of hydroxyl groups on a sesquiterpene lactone can negatively impact its inhibitory effect on the inflammatory mediator NF-κB. mdpi.com

In assays measuring anti-inflammatory effects through the inhibition of nitric oxide (NO) production, Furanoeudesma-1,3-diene served as a reference compound with an IC50 value of 46.0 µM. nih.gov Other sesquiterpenoids tested alongside it showed a range of weak to moderate inhibitory effects, further demonstrating that subtle structural variations across the class of compounds lead to a spectrum of biological potencies. nih.gov

| Compound | Biological Activity | IC50 Value (µM) | Source |

|---|---|---|---|

| Furanoeudesma-1,3-diene | ICAM-1 Inhibition | 46.3 | mdpi.comresearchgate.net |

| Compound 7 (Sesquiterpene) | ICAM-1 Inhibition | 44.8 | mdpi.comresearchgate.net |

| Curzerenone | ICAM-1 Inhibition | Inactive | mdpi.com |

| Furanoeudesma-1,3-diene | NO Production Inhibition | 46.0 | nih.gov |

| 2-methoxyfuranodiene (CM-1) | Cytotoxicity (HepG2) | 9.5 (µg/mL) | nih.gov |

| 2-methoxyfuranodiene (CM-1) | Cytotoxicity (MCF-7) | 12.5 (µg/mL) | nih.gov |

| 2-acetoxyfuranodiene (CM-2) | Cytotoxicity (HepG2) | 10 (µg/mL) | nih.gov |

| 2-acetoxyfuranodiene (CM-2) | Cytotoxicity (MCF-7) | 15.8 (µg/mL) | nih.gov |

Correlation between Chemical Structure and Receptor Binding Affinity

The therapeutic effects of Furanoeudesma-1,3-diene are directly linked to its ability to bind to specific biological receptors. The correlation between its chemical structure and receptor binding affinity explains its observed pharmacological profile.

The most well-documented interaction is its binding to opioid receptors in the brain. acs.org This interaction is responsible for the analgesic properties associated with myrrh, the natural source of the compound. acs.orgnih.gov Studies have shown that the analgesic effect of Furanoeudesma-1,3-diene can be completely reversed by naloxone (B1662785), a known opioid receptor antagonist, which confirms that the compound's mechanism of action involves these specific receptors. acs.orgevitachem.com

Beyond its analgesic effects, related furanosesquiterpenoids have been shown to interact with other crucial molecular targets. Molecular docking studies have elucidated that 2-methoxyfuranodiene and 2-acetoxyfuranodiene exhibit high binding affinity for the active sites of key enzymes. nih.govnih.gov Specifically, these compounds have been shown to bind to human DNA topoisomerase IIα, which correlates with their cytotoxic activity against cancer cell lines. nih.gov Their antibacterial properties are explained by their interaction with the key residues of bacterial DNA gyrase. nih.gov

Furthermore, a broader analysis of terpenoid compounds from myrrh, including furanosesquiterpenoids, revealed a good binding affinity for acetylcholinesterase (AchE). nih.gov The interaction primarily involves hydrophobic interactions with both the peripheral anionic site (PAS) and the catalytic triad (B1167595) of the enzyme, suggesting a potential role in neuroprotective activities. nih.gov While Furanoeudesma-1,3-diene inhibits ICAM-1 expression, it is considered unlikely that this occurs through the direct alkylation of NF-κB, suggesting an indirect interaction with the upstream signaling pathway. mdpi.com

| Compound(s) | Target Receptor/Enzyme | Observed Biological Effect | Source |

|---|---|---|---|

| Furanoeudesma-1,3-diene | Opioid Receptors | Analgesic | acs.orgevitachem.com |

| 2-methoxyfuranodiene, 2-acetoxyfuranodiene | Human DNA Topoisomerase IIα | Cytotoxic | nih.gov |

| 2-methoxyfuranodiene, 2-acetoxyfuranodiene | Bacterial DNA Gyrase | Antibacterial | nih.gov |

| Terpenoids from myrrh (including furanosesquiterpenoids) | Acetylcholinesterase (AchE) | Enzyme Inhibition | nih.gov |

| Furanoeudesma-1,3-diene | ICAM-1 (expression pathway) | Anti-inflammatory | mdpi.com |

Future Perspectives and Research Applications

Role as a Biochemical Probe in Mechanistic Investigations

The distinct structure of Furanoeudesma-1,3-diene makes it a valuable instrument for exploring complex biological pathways and enzymatic functions. Researchers can leverage this compound to probe the active sites of enzymes and unravel the subtleties of metabolic processes.

A key application is in the study of opioid receptors within the central nervous system. Research has demonstrated that Furanoeudesma-1,3-diene binds to opioid receptors in brain membranes, which is linked to its analgesic effects. acs.orgijmedrev.com This interaction, which can be reversed by the opioid antagonist naloxone (B1662785), confirms its role as a specific probe for these receptors. acs.org By studying how this molecule interacts with different opioid receptor subtypes, scientists can gain a deeper understanding of the mechanisms of pain perception and the action of analgesic compounds. This makes it a useful tool for investigating the pharmacology of pain relief pathways. smolecule.comacs.org

Furthermore, its potential interactions with enzymes involved in inflammation and oxidative stress are areas of active study. evitachem.com By observing how Furanoeudesma-1,3-diene affects these pathways, it can be used to identify and characterize new molecular targets for anti-inflammatory therapies.

Applications as a Synthetic Intermediate in Organic Chemistry

The chemical structure of Furanoeudesma-1,3-diene, featuring a reactive furan (B31954) ring and a conjugated diene system, offers a versatile platform for organic synthesis. smolecule.com Chemists utilize this natural product as a starting material or a key intermediate to construct more complex molecules, including other natural products and novel compounds with potential therapeutic value.

The compound's framework is particularly useful for a variety of chemical transformations:

Oxidation: The furan ring and other parts of the molecule can be oxidized using reagents like potassium permanganate (B83412) to create oxidized derivatives. smolecule.com

Reduction: Through catalytic hydrogenation, the diene system can be reduced to yield corresponding saturated compounds. smolecule.com

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the molecule's scaffold. smolecule.com

A notable achievement in this area is the stereoselective synthesis of Furanoeudesma-1,3-diene itself, starting from santonin (B1680769), a more readily available natural product. evitachem.comacs.org This not only confirms the absolute configuration of the natural compound but also opens pathways for creating structural analogues by modifying the synthetic route. acs.org The ability to synthesize and modify Furanoeudesma-1,3-diene allows for the creation of a library of related compounds, which is essential for studying structure-activity relationships and developing new bioactive molecules.

Potential as a Lead Compound for Advanced Drug Discovery Research

Furanoeudesma-1,3-diene has emerged as a significant lead compound for drug discovery due to its diverse biological activities. evitachem.com Its demonstrated analgesic, anti-inflammatory, and anticancer properties provide a strong foundation for medicinal chemistry efforts aimed at developing new therapeutic agents. nih.govcymitquimica.com

The compound's potential is highlighted by its cytotoxic effects against various cancer cell lines. For instance, it has shown activity against epidermoid carcinoma and malignant melanoma cells. researchgate.net The structurally similar compound curzerene (B231402), also found in myrrh, exhibits cytotoxicity against melanoma, gastric, and colon cancer cells. caymanchem.com This suggests that the furanosesquiterpenoid scaffold is a promising starting point for designing new anticancer drugs. researchgate.netnih.gov

The analgesic properties of Furanoeudesma-1,3-diene, mediated by its interaction with opioid receptors, make it a candidate for developing novel, non-addictive pain relief medications. acs.orgijmedrev.com Research into its anti-inflammatory mechanisms may also lead to new treatments for chronic inflammatory diseases. nih.govnih.gov The goal for researchers is to use Furanoeudesma-1,3-diene as a template to synthesize derivatives with improved potency, greater target selectivity, and better pharmacokinetic profiles, ultimately leading to the development of advanced drugs. researchgate.net

| Biological Activity | Cell Line/Model | IC₅₀/Observation | Source |

| Analgesic | Mouse Model | Increased pain response latency; effect blocked by naloxone. | acs.orgijmedrev.com |

| Cytotoxicity | Epidermoid Carcinoma (A431) | IC₅₀ of 9.9 µg/mL | researchgate.net |

| Cytotoxicity | Malignant Melanoma (RPMI-7951) | IC₅₀ of 7.1 µg/mL | researchgate.net |

| Cytotoxicity | Malignant Melanoma (SK-MEL-28) | IC₅₀ of 12.0 µg/mL | researchgate.net |

Emerging Research Directions and Challenges

While the potential of Furanoeudesma-1,3-diene is clear, several challenges and exciting research avenues lie ahead. A primary focus for future research is the precise elucidation of its molecular mechanisms of action. cymitquimica.com While it is known to bind to opioid receptors, its interactions with other potential targets, such as those in inflammatory and cancer-related pathways, require further investigation. acs.orgnih.gov Techniques like network pharmacology could help unravel the complex interactions between its various components and biological systems. xiahepublishing.com

A significant challenge is the reliable and scalable supply of the compound. While it can be extracted from natural sources like myrrh, yields can be variable. nih.govscispace.com Developing more efficient and stereoselective total synthesis methods is crucial to provide sufficient quantities for extensive preclinical and clinical research. acs.org

Emerging research is also likely to explore the synergistic effects of Furanoeudesma-1,3-diene with other compounds. For example, its bioactivity may be enhanced when combined with other constituents of myrrh essential oil, suggesting that combination therapies could be a promising strategy. Additionally, investigating its potential as an antiviral or antimicrobial agent presents another frontier for research. mdpi.com Overcoming issues related to its stability and formulation will be key to translating this promising natural product into a clinically effective therapeutic agent.

Q & A

Q. What are the recommended storage and handling protocols for Furanoeudesma 1,3-diene to ensure structural integrity during experiments?

this compound is highly sensitive to temperature fluctuations. Storage at -20°C or below is critical to prevent degradation, as indicated by its molecular stability profile . For handling, use inert atmospheres (e.g., nitrogen/argon) to avoid oxidation. Analytical-grade solvents (e.g., anhydrous THF or DCM) should be pre-purified to eliminate moisture.

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Key methods include:

- NMR spectroscopy : - and -NMR to confirm the furan and eudesmane skeleton.

- X-ray crystallography : For absolute stereochemistry determination (e.g., CCDC 1942363/1942345 in cyclopropanation studies) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula () and isotopic patterns .

Advanced Research Questions

Q. How can transition-metal-catalyzed C–H functionalization strategies be applied to modify this compound’s scaffold?

Carboxylate-assisted C–H activation (e.g., palladium or ruthenium catalysts) enables site-selective functionalization. For example:

- Direct alkenylation : Use Pd(OAc) with pivalic acid as a cocatalyst to introduce aryl/vinyl groups via concerted metalation-deprotonation (CMD) .

- Copper-catalyzed amino oxygenation : Achieves chemo- and regioselective difunctionalization of the 1,3-diene moiety (e.g., adding amine and oxygen groups in one step) .

Q. What mechanistic insights explain divergent reactivity in this compound cyclopropanation versus rearrangement pathways?

Cyclopropanation/rearrangement sequences (e.g., diazo compounds + furans) are governed by:

- Electrophilic interactions : Substituent effects on furan rings dictate whether cyclopropanation (steric control) or [3,3]-sigmatropic rearrangement (electronic control) dominates.

- Computational modeling : DFT studies reveal transition-state energetics, with electron-deficient furans favoring rearrangement (ΔG < 25 kcal/mol) .

Q. How do molecular dynamics simulations enhance the understanding of this compound’s conformational flexibility?

Simulations using force fields (e.g., AMBER or CHARMM) predict:

- Ring puckering : The eudesmane core adopts boat-chair conformations in solution, influencing reactivity.

- Solvent effects : Polar solvents stabilize zwitterionic intermediates in electrophilic reactions .

Data Contradiction and Reproducibility Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound derivatives?

- Case study : Metal-free synthesis (yield: 60–75%) vs. transition-metal-catalyzed methods (yield: 80–95%) .

- Methodological adjustments : Optimize reaction time (12–24 hrs for metal-free), catalyst loading (5–10 mol% for metal-based), and stoichiometry (1:1.2 diene:dienophile).

- Validation : Cross-check purity via HPLC (≥95%) and replicate under inert conditions to mitigate oxygen interference .

Q. Why do polymerization studies of 1,3-dienes report conflicting molecular weight distributions (MWDs)?

- Kinetic modeling : Neodymium-based systems show MWDs dependent on initiator concentration ([Nd] = 0.1–1.0 mM) and monomer feed rate.

- Lumping techniques : Simplify MWD analysis by grouping chains with similar kinetic behavior, avoiding assumptions about distribution shape .

Methodological Best Practices

Q. Designing experiments to probe this compound’s bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.